N,N-dimethyl-1H-indol-6-amine
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Overview
Description
N,N-dimethyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are present in various natural compounds, including neurotransmitters like serotonin and plant hormones like indole-3-acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-indol-6-amine typically involves the reaction of indole derivatives with dimethylamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indole oxides, and reduced indole derivatives .
Scientific Research Applications
N,N-dimethyl-1H-indol-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its role in biological systems, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-indol-6-amine involves its interaction with various molecular targets, including serotonin receptors and other neurotransmitter receptors. It acts as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
N-methyl-1H-indole: A similar compound with one methyl group instead of two.
1H-indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Uniqueness
N,N-dimethyl-1H-indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamine group enhances its interaction with certain receptors and enzymes, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
N,N-dimethyl-1H-indol-6-amine |
InChI |
InChI=1S/C10H12N2/c1-12(2)9-4-3-8-5-6-11-10(8)7-9/h3-7,11H,1-2H3 |
InChI Key |
UBBSMEKDLJDKPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=CN2 |
Origin of Product |
United States |
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